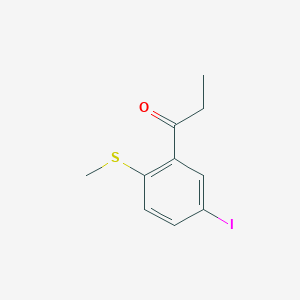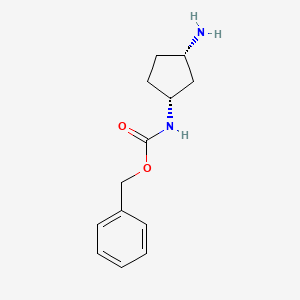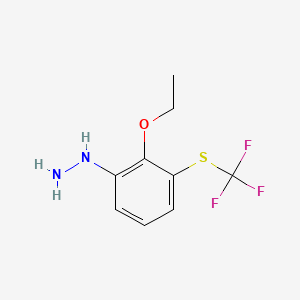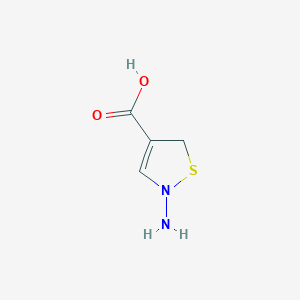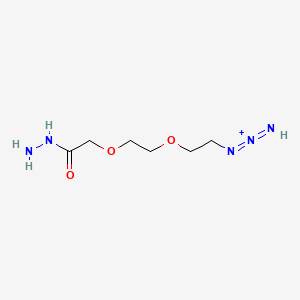
N3-PEG2-Hydrzide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N3-PEG2-Hydrzide is a polyethylene glycol (PEG)-based compound that contains an azide group and a hydrazide group. This compound is often used as a linker in various chemical and biological applications, particularly in the synthesis of PROTACs (PROteolysis TArgeting Chimeras). The azide group allows for click chemistry reactions, while the hydrazide group can form stable bonds with aldehydes and ketones.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N3-PEG2-Hydrzide typically involves the reaction of a PEG derivative with an azide group and a hydrazide group. One common method is to start with a PEG diol, which is then reacted with tosyl chloride to form a tosylate intermediate. This intermediate is then reacted with sodium azide to introduce the azide group. Finally, the azide-PEG compound is reacted with hydrazine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as column chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
N3-PEG2-Hydrzide undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkynes to form triazoles.
Hydrazone Formation: The hydrazide group can react with aldehydes and ketones to form hydrazones.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate.
Hydrazone Formation: Typically carried out in the presence of an acid catalyst, such as acetic acid, under mild conditions.
Major Products Formed
Triazoles: Formed from the CuAAC reaction.
Hydrazones: Formed from the reaction with aldehydes and ketones.
Aplicaciones Científicas De Investigación
N3-PEG2-Hydrzide has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules, including PROTACs.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of new materials and coatings with specific functional properties.
Mecanismo De Acción
The mechanism of action of N3-PEG2-Hydrzide involves its ability to form stable bonds with other molecules through its azide and hydrazide groups. The azide group participates in click chemistry reactions, allowing for the efficient and selective formation of triazoles. The hydrazide group forms hydrazones with aldehydes and ketones, providing a stable linkage that can be used in various applications.
Comparación Con Compuestos Similares
Similar Compounds
N3-PEG12-Hydrazide: A similar compound with a longer PEG chain, used in similar applications but offering different solubility and flexibility properties.
N3-PEG4-Hydrazide: Another similar compound with a shorter PEG chain, providing different physical and chemical properties.
Uniqueness
N3-PEG2-Hydrzide is unique due to its specific PEG chain length, which provides a balance between solubility and flexibility. This makes it particularly useful in applications where a shorter linker is required, such as in the synthesis of small PROTAC molecules or in bioconjugation techniques where minimal steric hindrance is desired.
Propiedades
Fórmula molecular |
C6H14N5O3+ |
|---|---|
Peso molecular |
204.21 g/mol |
Nombre IUPAC |
2-[2-(2-hydrazinyl-2-oxoethoxy)ethoxy]ethylimino-iminoazanium |
InChI |
InChI=1S/C6H13N5O3/c7-10-6(12)5-14-4-3-13-2-1-9-11-8/h7H,1-5H2,(H2,8,9)/p+1 |
Clave InChI |
IMZCBJSROJTVKF-UHFFFAOYSA-O |
SMILES canónico |
C(COCCOCC(=O)NN)N=[N+]=N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


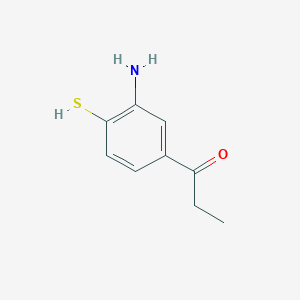

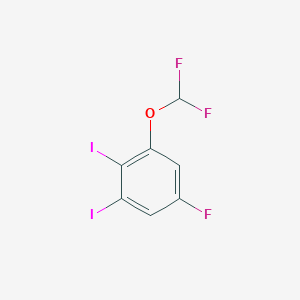
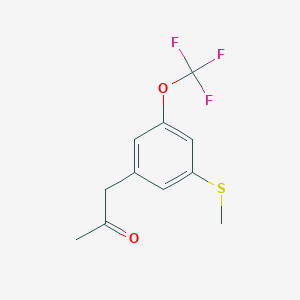
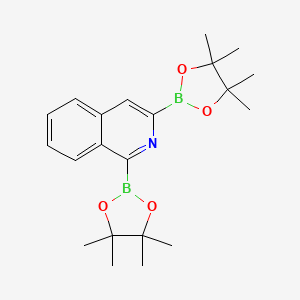
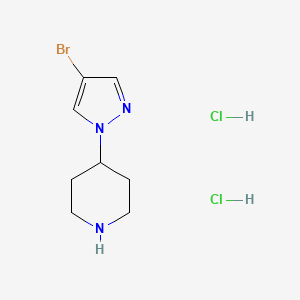
![2-Chloro-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid](/img/structure/B14050103.png)
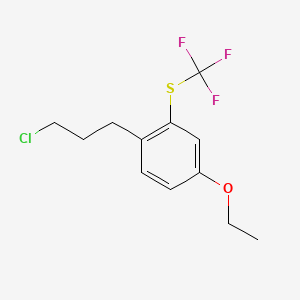
![(NZ)-N-[(2,4,6-trimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B14050118.png)
